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Cat. No.: B1331518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Amino-1,3-benzodioxole-5-carbaldehyde, also known as 6-aminopiperonal, is a versatile

organic compound with significant potential in pharmaceutical and chemical research. Its

unique structure, featuring a benzodioxole ring system with both amino and aldehyde functional

groups, makes it a valuable intermediate in the synthesis of a wide range of biologically active

molecules. This technical guide provides a comprehensive overview of the physicochemical

properties, synthesis, and potential applications of this compound, with a focus on experimental

data and methodologies relevant to researchers in the field.

Physicochemical Properties
6-Amino-1,3-benzodioxole-5-carbaldehyde is a yellow to orange solid.[1] Its core structure

consists of a benzene ring fused to a 1,3-dioxole ring, with an amino group at the 6-position

and a carbaldehyde group at the 5-position. This arrangement of functional groups imparts

specific reactivity and potential for further chemical modifications.

Structural and General Data
A summary of the key identification and physical properties of 6-Amino-1,3-benzodioxole-5-
carbaldehyde is presented in the table below.
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Property Value Reference

IUPAC Name
6-Amino-1,3-benzodioxole-5-

carbaldehyde
[1]

Synonyms

6-aminopiperonal, 6-

aminobenzo[d][1][2]dioxole-5-

carbaldehyde

[1]

CAS Number 23126-68-3 [1][3][4]

Molecular Formula C₈H₇NO₃ [1]

Molecular Weight 165.15 g/mol [1]

Appearance Yellow to orange solid [1]

Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for 6-Amino-
1,3-benzodioxole-5-carbaldehyde.

Property Value Conditions Reference

Melting Point 107 °C [1]

Boiling Point

(Predicted)
348.5 ± 42.0 °C 760 mmHg [1][3]

Density (Predicted) 1.441 ± 0.06 g/cm³ [1][3]

pKa (Predicted) 0.65 ± 0.20 [1]

Flash Point

(Predicted)
214.1 °C [3]

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Amino-1,3-
benzodioxole-5-carbaldehyde is not readily available in the searched literature, a plausible

and widely used method for the formylation of electron-rich aromatic rings is the Vilsmeier-
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Haack reaction.[2][5] The starting material for this synthesis would likely be 5-amino-1,3-

benzodioxole.

Proposed Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a

Vilsmeier reagent, which is typically formed from a substituted amide like N,N-

dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][5]

Reaction Scheme:

5-Amino-1,3-benzodioxole Vilsmeier_Reagent
DMF, POCl₃

6-Amino-1,3-benzodioxole-5-carbaldehyde
Electrophilic Aromatic Substitution

Click to download full resolution via product page

Figure 1: Proposed synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde.

General Procedure:

Formation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride

is slowly added to N,N-dimethylformamide with stirring. The reaction is typically exothermic

and forms the electrophilic chloroiminium salt (Vilsmeier reagent).

Formylation: The starting material, 5-amino-1,3-benzodioxole, dissolved in a suitable solvent,

is then added to the freshly prepared Vilsmeier reagent. The electron-donating amino group

activates the aromatic ring, directing the formylation to the ortho position. The reaction

temperature is dependent on the reactivity of the substrate and typically ranges from 0 °C to

80 °C.[2]

Workup: The reaction mixture is then hydrolyzed, usually by the addition of water or an

aqueous base, to convert the intermediate iminium salt to the final aldehyde product.

Purification: The crude product can be purified by standard laboratory techniques such as

recrystallization or column chromatography.
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Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry,

temperature, reaction time, and purification methods, would need to be optimized for this

particular synthesis.

Spectroscopic Characterization
Detailed experimental spectroscopic data for 6-Amino-1,3-benzodioxole-5-carbaldehyde is

not available in the public domain. However, based on the known spectra of similar 1,3-

benzodioxole derivatives, the expected spectral characteristics can be predicted.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the aldehyde proton (likely a singlet downfield, ~9-10 ppm), the protons of the

methylenedioxy group (a singlet around 6 ppm), and the protons of the amino group (a broad

singlet).

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the

carbonyl carbon of the aldehyde group (downfield, ~190 ppm), and the carbon of the

methylenedioxy bridge.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands

for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of

the aldehyde (around 1670-1690 cm⁻¹), and C-O-C stretching of the dioxole ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to the molecular weight of the compound (165.15 g/mol ).

Biological Activity and Applications
While specific biological activities for 6-Amino-1,3-benzodioxole-5-carbaldehyde are not

extensively documented, the 1,3-benzodioxole moiety is present in numerous natural products

and synthetic compounds with a wide range of biological activities, including antimicrobial,

anticancer, and antiepileptic properties.[6]

Derivatives of this compound are utilized in several key areas:

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel

drug candidates, including potential antimicrobial and anticancer agents.[7] The amino and
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aldehyde groups provide convenient handles for further chemical modifications to generate

diverse molecular libraries for drug discovery.

Organic Synthesis: As a bifunctional molecule, it is a valuable building block for the

construction of more complex organic structures.[7]

Biochemical Research: The structural features of this compound make it a candidate for

studying enzyme interactions, potentially acting as a probe to understand biological

mechanisms.[7]

Potential Signaling Pathway Involvement
Given its role as a building block for pharmacologically active molecules, it is plausible that

derivatives of 6-Amino-1,3-benzodioxole-5-carbaldehyde could interact with various cellular

signaling pathways. For instance, many anticancer agents target pathways involved in cell

cycle regulation and apoptosis. A hypothetical workflow for screening the biological activity of a

novel derivative is presented below.
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Figure 2: A generalized workflow for the development of new drugs.
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Conclusion
6-Amino-1,3-benzodioxole-5-carbaldehyde is a compound of significant interest due to its

versatile chemical nature and its potential as a precursor for a variety of biologically active

molecules. While detailed experimental data is somewhat limited in publicly accessible

sources, its structural similarity to other well-characterized benzodioxoles allows for reliable

predictions of its properties and reactivity. Further research into the synthesis, characterization,

and biological evaluation of this compound and its derivatives is warranted to fully explore its

potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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